Carboxylesterase-IN-2
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carboxylesterase-IN-2 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route and reaction conditions can vary, but common steps include:
Formation of the Core Structure: This often involves the use of aromatic or heteroaromatic compounds as starting materials, which are then functionalized through various organic reactions such as Friedel-Crafts acylation or Suzuki coupling.
Functional Group Modifications: Introduction of functional groups that enhance the inhibitory activity of the compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Carboxylesterase-IN-2 can undergo various chemical reactions, including:
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Carboxylesterase-IN-2 has a wide range of scientific research applications, including:
Mechanism of Action
Carboxylesterase-IN-2 exerts its effects by selectively inhibiting the activity of CES2. This enzyme is involved in the hydrolysis of ester bonds in various substrates, including prodrugs and endogenous compounds . By inhibiting CES2, this compound can modulate the activation and metabolism of these substrates, thereby influencing their biological activity .
Comparison with Similar Compounds
Similar Compounds
Carboxylesterase-IN-1: Another selective inhibitor of CES2 with a different chemical structure.
Carboxylesterase-IN-3: A compound with similar inhibitory activity but different pharmacokinetic properties.
Uniqueness
Unlike other inhibitors, it has shown promising results in enhancing the efficacy of irinotecan, a prodrug used in cancer treatment .
Properties
Molecular Formula |
C13H12N4OS |
---|---|
Molecular Weight |
272.33 g/mol |
IUPAC Name |
6-(3,4-dimethylphenyl)sulfanyl-2H-[1,2,4]triazolo[4,3-b]pyridazin-3-one |
InChI |
InChI=1S/C13H12N4OS/c1-8-3-4-10(7-9(8)2)19-12-6-5-11-14-15-13(18)17(11)16-12/h3-7H,1-2H3,(H,15,18) |
InChI Key |
ZODAMEZBCMGEGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)SC2=NN3C(=NNC3=O)C=C2)C |
Origin of Product |
United States |
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